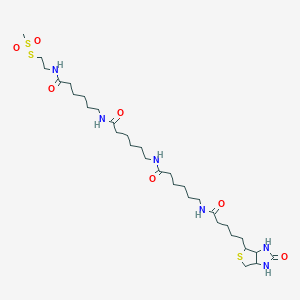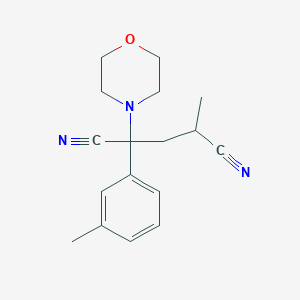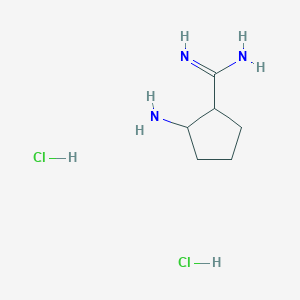
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrazole ring attached to a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the reaction of a piperidine derivative with a pyrazole compound. One common method includes the use of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine in the presence of a base, or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups attached to the pyrazole or piperidine rings.
Aplicaciones Científicas De Investigación
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-pyrazol-5-yl)piperidine dihydrochloride
- 4-(1-ethyl-1H-pyrazol-5-yl)piperidine dihydrochloride
- 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Uniqueness
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H15Cl2N3 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
(3S)-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H/t7-;;/m0../s1 |
Clave InChI |
DIDJOGZJCKOBSG-KLXURFKVSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)C2=CC=NN2.Cl.Cl |
SMILES canónico |
C1CC(CNC1)C2=CC=NN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


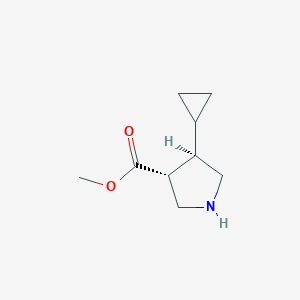

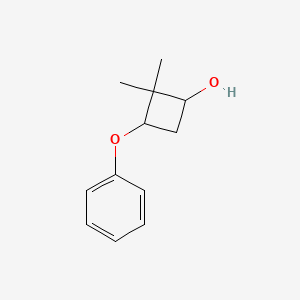
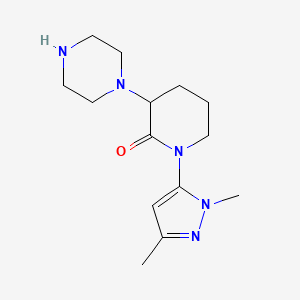
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
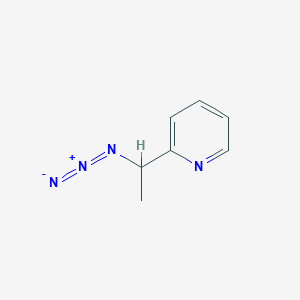
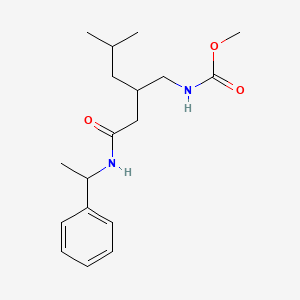
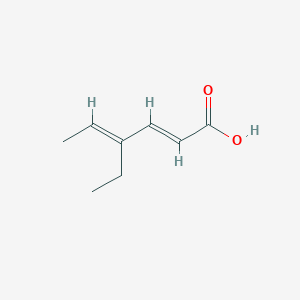
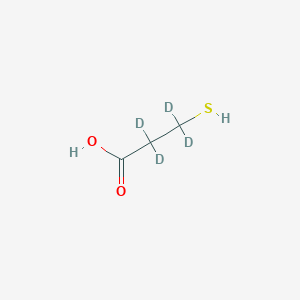
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
